Triphenylsulfonium Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylsulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJFYMAHEGJHFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475177 | |

| Record name | Triphenylsulfonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3353-89-7 | |

| Record name | Sulfonium, triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsulfonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulfonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Triphenylsulfonium Bromide

Foreword: Understanding Triphenylsulfonium Bromide Beyond the Data Sheet

This compound (TPS-Br) is more than a mere catalog chemical; it is a foundational tool in advanced materials science, most notably as a robust photoacid generator (PAG) in the microlithography sector. Its efficacy in generating a strong Brønsted acid upon UV irradiation is the cornerstone of chemically amplified resist technology, enabling the fabrication of intricate microelectronic features. For the researcher, drug developer, or materials scientist, a superficial understanding of its properties is insufficient. True innovation stems from a deep, mechanistic appreciation of its behavior—how its structure dictates its solubility, how its thermal limits define its processing window, and how it interacts with light to initiate critical chemical transformations.

This guide eschews a simple recitation of data. Instead, it is structured to provide a causal link between the fundamental physicochemical properties of TPS-Br and its practical application. We will explore not just what its properties are, but why they are, and how they can be reliably characterized and leveraged in a laboratory setting. The protocols herein are presented as self-validating systems, designed to ensure accuracy and reproducibility, which are the hallmarks of sound scientific practice.

Molecular Identity and Structural Architecture

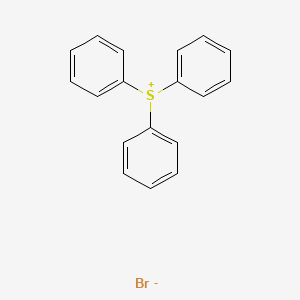

This compound is an organic salt consisting of a triphenylsulfonium cation ([C₁₈H₁₅S]⁺) and a bromide anion (Br⁻). The cation features a central sulfur atom bonded to three phenyl rings.

Molecular Structure

The geometry of the triphenylsulfonium cation is critical to its properties. X-ray crystallography studies reveal that the sulfur atom adopts a distorted trigonal-pyramidal geometry.[1][2][3] This non-planar arrangement influences the compound's crystal packing, solubility, and interaction with other molecules.

Caption: Molecular Structure of this compound.

Core Identification Properties

A summary of the fundamental identification and physical properties is provided below. These values are essential for stoichiometric calculations, material characterization, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅BrS | [4][5] |

| Molecular Weight | 343.28 g/mol | [5][6] |

| CAS Number | 3353-89-7 | [4][7] |

| Appearance | White to almost white powder or crystals | [5][8] |

| Melting Point | 285-287 °C | [5] |

| 293 °C | [8][9] | |

| Solubility | Generally soluble in polar solvents. | [10] |

| Soluble in ethanol, water (in mixtures), acetonitrile, acetone, dichloromethane. | [10][11] | |

| Recrystallization Solvents: Ethanol/Water, Dichloromethane/Diethyl Ether. | [5][10] |

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment of TPS-Br rely on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the molecular structure of the triphenylsulfonium cation.

-

¹H-NMR: The spectrum is characterized by a complex multiplet in the aromatic region, typically between δ 7.6-7.9 ppm, which corresponds to the 15 overlapping protons of the three phenyl rings.[10]

-

¹³C-NMR: The carbon framework is confirmed by characteristic shifts for the aromatic carbons. Published data in CDCl₃ shows signals at approximately 134.4, 131.4, 131.2, and 124.5 ppm.[10]

| Technique | Solvent | Representative Chemical Shifts (δ, ppm) | Source |

| ¹H-NMR | CDCl₃ | 7.89 - 7.83 (Multiplet, 15H, Aromatic Protons) | [10] |

| ¹³C-NMR | CDCl₃ | 134.4, 131.4, 131.2, 124.5 | [10] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is not primarily used for structural identification but is a powerful tool for studying the compound's photochemistry. The photodecomposition of TPS-Br can be monitored by observing the change in its UV absorbance over time upon irradiation.[10] The nature of the counter-ion (in this case, bromide) generally does not have a significant impact on the UV-Vis absorption spectra of triphenylsulfonium salts.[10]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For TPS-Br, HRMS is used to verify the precise mass of the triphenylsulfonium cation ([C₁₈H₁₅S]⁺), which has a calculated mass of 263.0889 m/z.[12]

Thermal and Chemical Stability: Defining the Operational Limits

The stability of TPS-Br under various conditions dictates its storage, handling, and application viability.

Thermal Stability

Triphenylsulfonium salts are crystalline solids that are generally stable at room temperature but will decompose upon significant heating.[13] The melting points (285-293 °C) indicate high thermal stability, but decomposition can occur at or near these temperatures.[5][8] This property is critical in photoresist formulations, where post-exposure bakes are common. The bake temperature must be high enough to facilitate the acid-catalyzed deprotection reaction but low enough to prevent thermal degradation of the PAG itself.[14]

Chemical Stability

The triphenylsulfonium cation exhibits notable stability in neutral and acidic conditions. However, it is susceptible to degradation under strongly alkaline conditions. Studies have shown that in a 1 M KOH solution in deuterated methanol at 80 °C, the triphenylsulfonium cation completely degrades within two days.[15] The proposed degradation mechanism involves the nucleophilic ipso-substitution by the methoxide anion on one of the phenyl rings.[15] This instability in basic environments is a key consideration for formulation chemistry and in applications like anion-exchange membranes where alkaline stability is paramount.

Core Application Workflow: Photoacid Generation in Microlithography

The primary application of this compound is as a photoacid generator (PAG). Upon exposure to deep-UV radiation (e.g., 248 nm), it undergoes photolysis to generate hydrobromic acid (HBr), a strong acid.

Mechanism of Action

Direct UV irradiation excites the triphenylsulfonium cation to a singlet excited state. From this state, the molecule undergoes irreversible cleavage of a sulfur-carbon (S-C) bond through two competing primary pathways:[10]

-

Homolytic Cleavage (Homolysis): The S-C bond breaks symmetrically, forming a diphenylsulfinyl radical cation and a phenyl radical.

-

Heterolytic Cleavage (Heterolysis): The S-C bond breaks asymmetrically, forming a diphenyl sulfide and a phenyl cation.

These reactive intermediates subsequently react with surrounding molecules (e.g., solvent or polymer matrix) to ultimately produce a proton (H⁺), which, in the presence of the bromide counter-ion, yields hydrobromic acid. This photogenerated acid then acts as a catalyst in chemically amplified resists to deprotect functional groups on the polymer backbone, dramatically changing its solubility in a developer solution and allowing for the creation of a patterned image.[16]

Caption: Photoacid Generation Pathway of this compound.

Validated Experimental Protocol: Synthesis and Purification

Reproducible synthesis is the foundation of reliable research. The most common and well-documented method for preparing TPS-Br is through the reaction of a phenyl Grignard reagent with diphenylsulfoxide.[10][17]

Causality in Experimental Design

-

Solvent Choice: The reaction is typically performed in a non-polar aromatic solvent like benzene or toluene, often mixed with a non-coordinating alkane like n-heptane.[5][17] Benzene/toluene solubilizes the reactants, while the heptane helps to control the reaction temperature and can aid in product precipitation. The Grignard reagent itself is prepared in an ether (e.g., diethyl ether), which is essential for stabilizing the magnesium complex.

-

Acidic Workup: An aqueous solution of hydrobromic acid (HBr) is used during the workup.[5][17] This step serves two critical functions: it quenches any unreacted Grignard reagent and protonates the intermediate alkoxide complex, leading to the formation of the desired sulfonium salt and ensuring the bromide counter-ion is present.

-

Purification: Recrystallization is the definitive method for purification.[10] A solvent system like dichloromethane/diethyl ether or ethanol/water is chosen based on the principle that the compound is highly soluble in one solvent (dichloromethane or hot ethanol/water) and poorly soluble in the other (diethyl ether or cold ethanol/water). This differential solubility allows for the selective crystallization of pure TPS-Br while impurities remain in the mother liquor.[5][10]

Step-by-Step Synthesis Workflow

Caption: Workflow for the Synthesis of this compound.

Detailed Procedure

-

Grignard Reagent Preparation: A solution of phenylmagnesium bromide (a Grignard reagent) is first prepared or obtained commercially (e.g., 3.0 M in diethyl ether).[17]

-

Solvent Exchange: The diethyl ether is typically removed by distillation, and a higher-boiling solvent system such as benzene and n-heptane is added.[5]

-

Reaction: The mixture is heated to approximately 80 °C. A solution of diphenylsulfoxide in benzene is then added slowly to the stirred Grignard reagent solution. The reaction is typically stirred for several hours (e.g., 18 hours) at this temperature.[17]

-

Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of an aqueous hydrobromic acid solution (e.g., 25% HBr).[5]

-

Extraction: The layers are separated. The aqueous layer, containing the salt product, is extracted multiple times with dichloromethane to transfer the product into the organic phase.[5][17]

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield the crude product.[11][17]

-

Purification: The resulting solid is purified by recrystallization from a suitable solvent pair, such as dichloromethane/diethyl ether, to afford pure, crystalline this compound.[5]

Safety and Handling

Proper handling of TPS-Br is essential for laboratory safety.

-

GHS Hazard Classification: It is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315) and serious eye irritation (H319).[4][8]

-

Precautionary Measures: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Wash hands and skin thoroughly after handling (P264).[8][18] In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[8]

-

Storage Conditions: The compound is hygroscopic and should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[18] A cool, dark, and dry place is recommended for long-term storage to maintain its integrity.[8]

Conclusion

This compound is a compound whose utility is deeply rooted in its distinct physicochemical properties. Its robust thermal stability, well-defined photoreactivity, and predictable solubility make it an exemplary photoacid generator for high-resolution lithography. A thorough understanding of its spectroscopic fingerprint, stability limits, and synthesis pathways, as detailed in this guide, empowers researchers to utilize this molecule with precision and confidence, paving the way for further innovations in materials science and microfabrication.

References

-

PrepChem. Synthesis of this compound. [Link]

- Google Patents. US4980492A - Synthesis of triarylsulfonium salts.

-

PubChem. This compound | C18H15BrS | CID 11984010. [Link]

-

PubMed Central (PMC). Crystal structures of three salts of the triphenylsulfonium ion. [Link]

-

IUCr. Syntheses and crystal structures of three triphenylsulfonium halometallate salts of zinc, cadmium and mercury. [Link]

-

Chemsrc. This compound | CAS#:3353-89-7. [Link]

-

IUCr Journals. Crystal structures of three salts of the triphenyl- sulfonium ion. [Link]

- Google Patents. CN102838518A - Preparation method of triphenyl sulfonium salt.

-

ACS Publications. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. [Link]

-

ResearchGate. Triphenylsulfonium Salt Methacrylate Bound Polymer Resist for Electron Beam Lithography | Request PDF. [Link]

-

PubMed Central (PMC). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

-

ResearchGate. UV-visible absorption spectra of different sulfonium salts combining... | Download Scientific Diagram. [Link]

-

PubMed Central (PMC). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. [Link]

-

The Royal Society of Chemistry. RSC Applied Interfaces. [Link]

-

PubMed Central (PMC). A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography. [Link]

-

ResearchGate. ¹H NMR spectrum of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide | Download Scientific Diagram. [Link]

-

Sharif University of Technology. Study of UV-Vis absorption spectra of magnetic molecule tripyridinium bis[tetrabromidoferrate(III)] bromide with density functio. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

-

Repositorio Académico - Universidad de Chile. Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. [Link]

-

ResearchGate. How can I separate triethylammonium bromide from a reaction mixture?. [Link]

Sources

- 1. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3353-89-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | 3353-89-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | CAS#:3353-89-7 | Chemsrc [chemsrc.com]

- 10. This compound | 3353-89-7 | Benchchem [benchchem.com]

- 11. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. repositorio.uchile.cl [repositorio.uchile.cl]

- 14. A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Triphenylsulfonium Bromide for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Cationic Reagent

Triphenylsulfonium Bromide, a salt consisting of a triphenylsulfonium cation and a bromide anion, is a compound of significant interest in various fields of chemical synthesis and materials science. For researchers, scientists, and professionals in drug development, understanding the nuances of this reagent opens doors to innovative methodologies, particularly in the realm of polymer chemistry and advanced manufacturing. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, with a focus on the underlying scientific principles that govern its utility.

Core Properties and Identification

A foundational understanding of a chemical reagent begins with its key identifiers and physicochemical properties. This information is critical for experimental design, safety protocols, and regulatory compliance.

| Property | Value | Source |

| CAS Number | 3353-89-7 | [1][2] |

| Molecular Formula | C₁₈H₁₅BrS | [1][2] |

| Molecular Weight | 343.3 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in polar solvents | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and well-established method for synthesizing this compound involves the reaction of a Grignard reagent with a sulfoxide.[4][5] This multi-step process requires careful control of reaction conditions to ensure a good yield and purity of the final product.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from bromobenzene and diphenyl sulfoxide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Diphenyl sulfoxide

-

Benzene (or a suitable aromatic hydrocarbon solvent)[1]

-

n-Heptane (or a suitable aliphatic hydrocarbon solvent)[1]

-

Hydrobromic acid (aqueous solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the reaction is complete (the magnesium is consumed), the resulting dark solution is the phenylmagnesium bromide reagent.

-

-

Reaction with Diphenyl Sulfoxide:

-

In a separate reaction vessel, dissolve diphenyl sulfoxide in a mixture of benzene and n-heptane.[1]

-

Heat the diphenyl sulfoxide solution to approximately 80°C.

-

Slowly add the prepared phenylmagnesium bromide solution to the heated diphenyl sulfoxide solution with vigorous stirring.

-

Maintain the reaction mixture at 80°C for several hours to ensure complete reaction.[4]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of an aqueous solution of hydrobromic acid. This step is exothermic.[4]

-

Separate the aqueous layer, which contains the crude this compound.

-

Extract the aqueous layer multiple times with dichloromethane to transfer the product into the organic phase.[4]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the dichloromethane solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield a white crystalline solid.[5]

-

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is crucial for the successful formation of the Grignard reagent, as it readily reacts with water.

-

The mixed aromatic/aliphatic hydrocarbon solvent system for the reaction with diphenyl sulfoxide has been shown to improve yields and reduce reaction times compared to using ether alone.[1]

-

The addition of hydrobromic acid not only quenches the reaction but also provides the bromide counter-ion for the triphenylsulfonium cation.

Core Application: Photoacid Generator in Cationic Polymerization

A primary and powerful application of this compound and other triarylsulfonium salts is their role as photoacid generators (PAGs) .[6][7] Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which can then initiate cationic polymerization.[7][8] This process is fundamental to various advanced technologies, including photoresists for microelectronics, 3D printing, and the formulation of specialized coatings and adhesives.[6]

Mechanism of Photoacid Generation and Cationic Polymerization

The photolytic decomposition of the triphenylsulfonium cation is a complex process that leads to the formation of a strong acid. This acid then initiates the polymerization of monomers susceptible to cationic chain growth, such as epoxides and vinyl ethers.

Caption: Mechanism of photoacid generation and subsequent cationic polymerization.

Relevance in Drug Development: Advanced Drug Delivery Systems

While not typically a direct component of a drug molecule itself, the chemistry enabled by this compound has significant implications for drug development, particularly in the creation of advanced drug delivery systems. The ability to initiate cationic polymerization with spatial and temporal control using light is a powerful tool for fabricating precisely structured biomaterials.

One promising application is the development of light-responsive hydrogels for controlled drug delivery .[9][10] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them biocompatible and suitable for encapsulating therapeutic agents.[9] By incorporating a photoinitiator like a triphenylsulfonium salt into a hydrogel precursor formulation containing monomers such as epoxides, a hydrogel can be formed in situ upon exposure to UV light.[11] This allows for:

-

On-demand drug release: The encapsulated drug can be released at a specific time and location by applying light to trigger the degradation of the hydrogel or a change in its permeability.[10]

-

3D printing of drug-eluting scaffolds: The precise control offered by photopolymerization is amenable to 3D printing technologies, enabling the fabrication of complex, patient-specific medical implants and scaffolds that release drugs over time.[11]

-

Encapsulation of sensitive biologics: The mild conditions of photopolymerization can be suitable for encapsulating sensitive biological drugs, such as proteins and peptides, without denaturing them.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[3][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3]

-

Toxicity: While comprehensive toxicological data is not widely available, it is prudent to treat this compound as potentially hazardous and to minimize exposure.

Conclusion

This compound is a valuable and versatile reagent with a well-defined role as a photoacid generator. For researchers and professionals in drug development, its utility extends beyond traditional organic synthesis into the cutting-edge field of advanced biomaterials and controlled drug delivery. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety practices, will enable the innovative application of this compound in developing the next generation of therapeutic technologies.

References

- Google Patents. (n.d.). Synthesis of triarylsulfonium salts - US4980492A.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of triphenyl sulfonium salt - CN102838518A.

-

National Center for Biotechnology Information. (n.d.). Water-Soluble Photoinitiators in Biomedical Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures of three salts of the triphenylsulfonium ion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photoinitiated cationic polymerization with triarylsulfonium salts. Retrieved from [Link]

-

ResearchGate. (n.d.). The photochemical fragmentation of a triphenylsulfonium salt to give a.... Retrieved from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of Novel Sulfonium Salt Photoacid Generators. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of PAGs: Sulfonium salts.... Retrieved from [Link]

-

MDPI. (n.d.). Development of Water-Soluble Type I Photoinitiators for Hydrogel Synthesis. Retrieved from [Link]

-

Frontiers. (n.d.). Light responsive hydrogels for controlled drug delivery. Retrieved from [Link]

-

PubMed. (n.d.). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy.... Retrieved from [Link]

-

PubMed. (n.d.). UV Light-Responsive Peptide-Based Supramolecular Hydrogel for Controlled Drug Delivery. Retrieved from [Link]

Sources

- 1. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 2. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]

- 8. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Light responsive hydrogels for controlled drug delivery [frontiersin.org]

- 10. UV Light-Responsive Peptide-Based Supramolecular Hydrogel for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis mechanism of Triphenylsulfonium Bromide from phenylmagnesium bromide

An In-depth Technical Guide to the Synthesis of Triphenylsulfonium Bromide from Phenylmagnesium Bromide

This guide provides a comprehensive exploration of the synthesis of this compound, a compound of significant interest in materials science and electronics, particularly as a photoacid generator in deep-UV microlithography. We will delve into the core synthesis mechanism involving the reaction of phenylmagnesium bromide with diphenyl sulfoxide, offering a narrative grounded in established chemical principles and field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Significance of Triarylsulfonium Salts

Triarylsulfonium salts are a class of compounds that have garnered considerable attention for their utility as photoacid generators (PAGs). Upon exposure to specific wavelengths of light, these salts decompose to generate a strong acid, a property that is fundamental to their application in photolithography for the production of semiconductor devices.[1] The synthesis route via a Grignard reagent and a diaryl sulfoxide represents a common and effective method for their preparation.[2][3]

Core Synthesis Mechanism: A Step-by-Step Analysis

The synthesis of this compound is a multi-step process that leverages the powerful nucleophilicity of Grignard reagents. The overall reaction can be summarized as the reaction of phenylmagnesium bromide with diphenyl sulfoxide, followed by an acidic workup to yield the final salt.

Part A: Formation of the Phenylmagnesium Bromide (Grignard Reagent)

The journey begins with the preparation of the Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). This is achieved by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4][5]

Mechanism: The formation of a Grignard reagent is a complex surface reaction occurring on the magnesium metal.[6] It is generally understood to involve a single electron transfer (SET) from the magnesium to the bromobenzene, creating a radical anion that then reacts with the magnesium cation to form the organomagnesium compound.[7]

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, such as water or alcohols, to quench the reagent by forming benzene.[4][5][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

-

Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[7][8] Activating agents like a small crystal of iodine, 1,2-dibromoethane, or mechanical crushing are often employed to expose a fresh magnesium surface and initiate the reaction.[8]

-

Solvent Choice: Ethereal solvents like diethyl ether or THF are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it in solution.[5][8]

-

Part B: Nucleophilic Attack on Diphenyl Sulfoxide

This is the key carbon-sulfur bond-forming step. The highly nucleophilic phenyl group of the phenylmagnesium bromide attacks the electrophilic sulfur atom of diphenyl sulfoxide.

-

Expertise & Experience Insights: The choice of a solvent mixture, such as benzene and n-heptane or toluene and n-heptane, has been shown to improve yields and reduce reaction times compared to using ether alone.[9] This is likely due to the higher reaction temperatures achievable in these solvents, which drives the reaction forward. The Grignard reagent is typically used in excess (3 equivalents or more) to ensure complete consumption of the diphenyl sulfoxide.[9]

Part C: Acidic Workup and Product Formation

After the reaction between the Grignard reagent and the sulfoxide is complete, the reaction mixture is cooled and then quenched by the slow addition of an aqueous acid.[2][10] For the synthesis of this compound, hydrobromic acid (HBr) is the logical choice.

-

Trustworthiness of the Protocol: This step serves two critical functions:

-

It protonates the intermediate species formed in the reaction.

-

It introduces the bromide (Br⁻) counter-ion necessary to form the final salt product. The addition of acid is exothermic and must be performed carefully with cooling.[9][10] The this compound, being a salt, is soluble in the aqueous layer, which allows for its separation from organic byproducts.[2][9][10]

-

Visualizing the Synthesis

Reaction Mechanism Diagram

The following diagram illustrates the key steps in the formation of this compound.

Caption: Figure 1: Synthesis Mechanism of this compound

Detailed Experimental Protocol

This protocol is a synthesized representation of procedures reported in the literature.[9][10]

Step 1: Preparation of Phenylmagnesium Bromide

-

Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a dry nitrogen or argon atmosphere.

-

Place magnesium turnings (e.g., 0.177 mol) in the flask.[9]

-

In the dropping funnel, prepare a solution of bromobenzene (e.g., 0.181 mol) in anhydrous diethyl ether.[9]

-

Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a crystal of iodine or warm the flask gently.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction.

Step 2: Reaction with Diphenyl Sulfoxide

-

Distill the diethyl ether from the Grignard reagent solution under vacuum while gently heating.[9][10]

-

Add a solvent mixture, such as benzene (40 ml) and n-heptane (300 ml), to the flask.

-

Heat the mixture to 80°C with stirring.[10]

-

Slowly add a solution of diphenyl sulfoxide (e.g., 0.050 mol) dissolved in benzene (60 ml) over 1 hour.[10]

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add 25% aqueous hydrobromic acid (e.g., 180 ml) to the stirred mixture.[10] This step is exothermic; use an ice bath for cooling.

-

Separate the layers in a separatory funnel. The desired product is in the aqueous layer.

-

Extract the organic layer twice with 5% aqueous hydrobromic acid.[10]

-

Combine all aqueous extracts.

Step 4: Purification

-

Extract the combined aqueous layers three times with dichloromethane (e.g., 3 x 250 ml).[9][10]

-

Dry the combined dichloromethane extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[9][10]

-

The resulting crude product is a solid. Purify it by recrystallization. A common solvent system is a mixture of dichloromethane and diethyl ether[2][9] or ethanol and water.[2]

-

Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Data Presentation and Product Characterization

The successful synthesis of this compound should be confirmed by analytical methods.

Table 1: Reaction Parameters & Yield

| Parameter | Value/Reagent | Molar Ratio (Typical) | Purpose |

| Magnesium | Turnings | ~3.5 | Grignard reagent formation |

| Bromobenzene | Liquid | ~3.6 | Phenyl source for Grignard |

| Diphenyl Sulfoxide | Solid | 1 (limiting reagent) | Electrophilic sulfur source |

| Solvent System | Diethyl Ether, Benzene, n-Heptane | - | Reaction medium |

| Quenching Agent | 25% Hydrobromic Acid | Excess | Protonation & counter-ion source |

| Reaction Time | 3 - 18 hours | - | To ensure reaction completion |

| Reaction Temp. | 80 °C | - | To drive the reaction |

| Reported Yield | 44% - 60%[2][9] | - | Efficiency of the synthesis |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shift (δ) / Signal |

| ¹H-NMR | A complex multiplet in the region of δ 7.6-7.9 ppm, corresponding to the 15 aromatic protons of the three phenyl rings.[2] |

| ¹³C-NMR | Multiple signals in the aromatic region (typically δ 125-135 ppm) confirming the carbon framework of the triphenylsulfonium cation.[2] |

Safety and Handling

-

Phenylmagnesium Bromide: Grignard reagents are highly reactive, flammable, and can ignite spontaneously upon contact with air. They react violently with water. All operations must be conducted under a dry, inert atmosphere.[5]

-

Solvents: Diethyl ether is extremely flammable and volatile. Benzene is a known carcinogen. Toluene and heptane are flammable. All should be handled in a well-ventilated fume hood.

-

Hydrobromic Acid: HBr is a strong, corrosive acid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.

Conclusion

The synthesis of this compound via the Grignard reagent pathway is a robust and well-documented method. By understanding the underlying mechanism—from the critical anhydrous formation of phenylmagnesium bromide to the nucleophilic attack on diphenyl sulfoxide and the final acidic workup—researchers can effectively and safely produce this valuable compound. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of solvent, is paramount to achieving good yields and high purity.

References

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 1, 2026, from [Link]

- Crivello, J. V. (1990). Synthesis of triarylsulfonium salts. U.S. Patent No. 4,980,492. Washington, DC: U.S. Patent and Trademark Office.

- Stile, J. K. (1960). Process for making sulfonium compounds. U.S. Patent No. 2,807,648. Washington, DC: U.S. Patent and Trademark Office.

- Wang, Y., et al. (2012). Preparation method of triphenyl sulfonium salt. Chinese Patent No. CN102838518A.

-

Moriyama, K. (2020). A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. ChemRxiv. Retrieved from [Link]

-

Hurst, M. M., et al. (2023). Crystal structures of three salts of the triphenylsulfonium ion. IUCrData, 8(12). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 1, 2026, from [Link]

- Crivello, J. V. (1981). A Method for Making Triarylsulphonium Salts. Great Britain Patent No. GB2069486A.

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). University of Missouri–St. Louis Department of Chemistry. Retrieved from [Link]

-

Allen, C. F. H., Gates, J. W., Jr., & VanAllan, J. A. (1947). 2,3-DIPHENYLINDONE (2,3-DIPHENYL-1-INDENONE). Organic Syntheses, 27, 30. doi:10.15227/orgsyn.027.0030. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Grignard reagent. In Wikipedia. Retrieved January 1, 2026, from [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Triphenylsulfonium. PubChem Compound Database. Retrieved January 1, 2026, from [Link]

-

Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Phenylmagnesium bromide. In Wikipedia. Retrieved January 1, 2026, from [Link]

-

Burton, H., & Davy, W. A. (1948). The use of phenylmagnesium bromide for the preparation of phenyl aryl sulphides, sulphoxides, and sulphones. Journal of the Chemical Society (Resumed), 528. doi:10.1039/JR9480000528. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound | 3353-89-7 | Benchchem [benchchem.com]

- 3. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Photochemical Decomposition Pathways of Triphenylsulfonium Salts

Introduction: The Pivotal Role of Triphenylsulfonium Salts in Photochemistry

Triphenylsulfonium (TPS) salts stand as a cornerstone in the field of photochemistry, primarily recognized for their efficacy as photoacid generators (PAGs).[1] Upon exposure to ultraviolet radiation, these compounds undergo a predictable yet complex series of photochemical reactions, culminating in the generation of a strong Brønsted acid. This singular property has rendered them indispensable in a multitude of applications, ranging from the industrial photopolymerization of coatings and advanced 3D printing to the high-stakes precision of photolithography in microelectronics manufacturing.[1][2] In the realm of drug development and the life sciences, the capacity for precise spatiotemporal control over acid generation is being actively explored for innovative applications, including the fabrication of microfluidic devices and the formulation of controlled drug release systems.[1]

This technical guide provides a comprehensive exploration of the core photochemical decomposition pathways of triphenylsulfonium salts. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the fundamental mechanisms, the key factors influencing these reactions, and the experimental methodologies required for their rigorous investigation.

Core Photochemical Decomposition Pathways

The photochemical decomposition of triphenylsulfonium salts is initiated by the absorption of a photon, typically in the UV region, which elevates the molecule to an excited singlet state (S1).[3] From this excited state, the triphenylsulfonium cation primarily undergoes carbon-sulfur (C-S) bond cleavage through two competing pathways: homolytic and heterolytic cleavage.[3][4][5]

Homolytic Cleavage: A Radical-Driven Pathway

Homolytic cleavage involves the symmetrical breaking of a C-S bond, yielding a phenyl radical and a diphenylsulfinyl radical cation.[3][4] Computational studies suggest that for the triphenylsulfonium cation, homolytic bond cleavage is a favorable and significant pathway.[3]

Heterolytic Cleavage: An Ionic Route

Conversely, heterolytic cleavage results in the asymmetrical breaking of the C-S bond to form a phenyl cation and diphenyl sulfide.[4][5] This pathway is also considered a significant route in the direct photolysis from the singlet excited state.[3][5]

The initial products of both cleavage pathways are highly reactive and are initially confined within a solvent cage. These caged species can then either recombine ("in-cage" reactions) or diffuse apart and react with the surrounding medium ("cage-escape" reactions).[3] The formation of phenylthiobiphenyl isomers is characteristic of an in-cage fragmentation-recombination mechanism, while the formation of diphenylsulfide is a primary cage-escape product.[3] Both in-cage and cage-escape reactions contribute to the overall production of acid.[3]

Factors Influencing Decomposition Pathways

The efficiency and outcome of triphenylsulfonium salt photodecomposition are not static but are influenced by a confluence of factors. Understanding these variables is critical for optimizing photochemical processes and designing novel photoinitiator systems.

Structural Modifications of the Triphenylsulfonium Cation

The substitution pattern on the phenyl rings of the triphenylsulfonium cation can significantly impact its photochemical activity. For instance, the introduction of tert-butyl substituents has been shown to decrease the quantum yield of acid generation.[2] However, this decrease in quantum yield can be offset by an increase in the molar extinction coefficient, which can ultimately lead to improved photosensitivity in certain applications like photoresists.[2] The electronic nature of the substituents (electron-donating or electron-withdrawing) can also influence the stability of the resulting radical and cationic intermediates, thereby affecting the branching ratio between homolytic and heterolytic cleavage.

The Role of the Counter-ion

While the primary photochemical events occur within the cation, the counter-ion is not merely a spectator. The nature of the counter-ion can influence the overall properties of the photoacid generator, including its solubility and thermal stability.[4] For instance, anions with low nucleophilicity, such as hexafluoroantimonate (SbF₆⁻), can lead to the generation of stronger Brønsted acids, which can be more effective in initiating subsequent chemical reactions.[6] While some studies suggest that for certain chromophores, varying the counter-anion (e.g., CF₃SO₃⁻, PF₆⁻, SbF₆⁻) may not significantly alter the quantum yield of photoacid generation, the counter-ion's properties can still play a crucial role in the overall efficiency of the desired photochemical outcome.[7]

Environmental Factors: Solvent and Medium

The surrounding environment plays a critical role in dictating the fate of the photogenerated intermediates. In viscous solutions or polymer films, the formation of in-cage products is favored due to restricted diffusion of the primary photoproducts.[3] Conversely, in less viscous solvents, cage-escape reactions become more prominent. The polarity of the solvent can also influence the stability of the ionic and radical intermediates, potentially altering the preferred decomposition pathway.

Quantitative Analysis of Photodecomposition

A quantitative understanding of the photodecomposition process is essential for the rational design and application of triphenylsulfonium salts. The quantum yield of acid generation (ΦH+) is a key metric for evaluating the efficiency of a photoacid generator.

| Photoacid Generator | Counter-ion | Irradiation Wavelength (nm) | Quantum Yield (ΦH+) | Reference |

| Triphenylsulfonium Triflate | CF₃SO₃⁻ | 257 | ~0.59 | [2] |

| Triphenylsulfonium Nonaflate | C₄F₉SO₃⁻ | 257 | ~0.59 | [2] |

| Tris(4-tert-butylphenyl)sulfonium Nonaflate | C₄F₉SO₃⁻ | 257 | Lowered | [2] |

| Triphenylsulfonium Phenylsulfide | PhS⁻ | 436 | 0.23 | [3] |

| 1,3,5-triphenyl-2-pyrazoline derivative (PI-EtO) | SbF₆⁻ | 365 | 0.65 | [7] |

| 1,3,5-triphenyl-2-pyrazoline derivative (PI-EtO) | SbF₆⁻ | 425 | 0.20 | [7] |

Note: Quantum yields can vary depending on the specific experimental conditions.

Experimental Methodologies for Studying Photodecomposition

A robust understanding of the photochemical decomposition of triphenylsulfonium salts relies on a suite of analytical techniques to identify and quantify the photoproducts and to probe the transient intermediates formed during the reaction.

Protocol for Photolysis and Product Analysis

Objective: To determine the photoproduct distribution of a triphenylsulfonium salt upon UV irradiation.

Materials:

-

Triphenylsulfonium salt of interest

-

High-purity solvent (e.g., acetonitrile, dichloromethane)

-

UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm, 365 nm)

-

Quartz cuvettes or reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Authentic standards of expected photoproducts (if available)

Procedure:

-

Sample Preparation: Prepare a solution of the triphenylsulfonium salt in the chosen solvent at a known concentration.

-

Photolysis: Transfer the solution to a quartz reaction vessel and place it in the photoreactor. Irradiate the solution for a defined period. It is advisable to perform a time-course study by taking aliquots at different irradiation times.

-

HPLC Analysis:

-

Develop an HPLC method to separate the starting material from its photoproducts.

-

Inject the irradiated samples and a non-irradiated control sample into the HPLC system.

-

Identify the peaks corresponding to the parent compound and the photoproducts by comparing their retention times with authentic standards or by collecting fractions for further analysis.

-

Quantify the products by creating a calibration curve with known concentrations of the standards.

-

-

GC-MS Analysis: For volatile photoproducts, GC-MS analysis can provide both separation and mass spectral data for identification.

-

NMR Spectroscopy: For structural elucidation of unknown photoproducts, preparative HPLC can be used to isolate sufficient quantities for analysis by ¹H and ¹³C NMR.

-

Data Analysis: Determine the conversion of the triphenylsulfonium salt and the yield of each photoproduct as a function of irradiation time.

Transient Absorption Spectroscopy: Probing Reactive Intermediates

Transient absorption spectroscopy is a powerful technique for detecting and characterizing the short-lived excited states and reactive intermediates that are formed during a photochemical reaction.[8][9][10]

Principle: A high-intensity "pump" pulse excites the sample, and a low-intensity "probe" pulse, delayed in time, measures the absorption of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of these intermediates can be monitored on timescales ranging from femtoseconds to milliseconds.[8][9]

Experimental Setup: A typical transient absorption setup consists of an ultrafast laser system to generate both the pump and probe pulses, an optical delay line to control the time delay, a sample holder, and a detector to measure the change in absorbance of the probe pulse.[8][9]

Application to Triphenylsulfonium Salts: By exciting a solution of a triphenylsulfonium salt with a UV pump pulse, the transient absorption spectrum of the excited singlet state and the subsequent radical and ionic intermediates can be observed. The kinetics of their decay can provide valuable insights into the rates of the primary photochemical processes, including bond cleavage and in-cage recombination.

Conclusion: A Foundation for Innovation

The photochemical decomposition of triphenylsulfonium salts is a rich and multifaceted field of study. A thorough understanding of the underlying homolytic and heterolytic pathways, the factors that govern them, and the experimental techniques to probe them is paramount for the continued development of advanced materials and technologies. This guide provides a foundational framework for researchers and professionals, empowering them to harness the unique photochemical properties of these versatile compounds for a wide array of scientific and industrial applications.

References

-

Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. Mendeleev Communications. [Link]

-

The triphenylsulfonium cation was varied by adding a substituent group... - ResearchGate. ResearchGate. [Link]

-

(PDF) Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators. ResearchGate. [Link]

-

Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society. [Link]

-

Synthesis and Applications of Onium Salts for Photopolymerization Reactions. Macquarie University. [Link]

-

Triphenylsulfonium topophotochemistry | Request PDF. ResearchGate. [Link]

-

The photochemical fragmentation of a triphenylsulfonium salt to give a... - ResearchGate. ResearchGate. [Link]

-

Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. PMC - NIH. [Link]

-

The Role of Onium Salts in the Pro-Oxidant Effect of Gold Nanoparticles in Lipophilic Environments. PubMed. [Link]

-

Photochemistry of Triarylsulfonium Salts for JACS - IBM Research. IBM Research. [Link]

-

(PDF) Synthesis and Applications of Onium Salts for Photopolymerization Reactions. ResearchGate. [Link]

-

Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. PMC - NIH. [Link]

-

application note: - introduction to transient absorption spectroscopy. Avantes USA. [Link]

-

Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. RSC Publishing. [Link]

-

Experimental setups for transient absorption spectroscopy The... - ResearchGate. ResearchGate. [https://www.researchgate.net/figure/Experimental-setups-for-transient-absorption-spectroscopy-The-wavelengths-of-the-probe_fig1_380673322]([Link] spectroscopy-The-wavelengths-of-the-probe_fig1_380673322)

-

Triphenylsulfonium topophotochemistry. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

-

Elucidating the Early Steps in Photoinitiated Radical Polymerization via Femtosecond Pump–Probe Experiments and DFT Calculations. ACS Publications. [Link]

-

Anion–π interaction guided switchable TADF and low-temperature phosphorescence in phosphonium salts for multiplexed anti-counterfeiting. PMC - PubMed Central. [Link]

-

Photolysis of triarylsulfonium salts. | Download Scientific Diagram. ResearchGate. [Link]

-

Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV. OSTI.GOV. [Link]

-

Effect of counterion on the solid state photodegradation behavior of prazosin salts. PubMed. [Link]

-

-

Quantum yields for the photolysis of some aryl iodonium and sulfonium salts a. ResearchGate. [Link]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. mathnet.ru [mathnet.ru]

- 3. researchgate.net [researchgate.net]

- 4. Triphenylsulfonium chloride | 10937-76-5 | Benchchem [benchchem.com]

- 5. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantesusa.com [avantesusa.com]

- 10. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N -ethylcarbazole and 9-phenylcarb ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03137F [pubs.rsc.org]

Understanding the role of Triphenylsulfonium Bromide as a photoacid generator

An In-depth Technical Guide to Triphenylsulfonium Bromide as a Photoacid Generator

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Photoacid Generators

In fields ranging from the fabrication of microelectronics to the sophisticated design of drug delivery systems, the ability to initiate chemical reactions with spatial and temporal control is paramount. Photoacid generators (PAGs) are a cornerstone of this capability. These compounds are molecular switches that remain inert until activated by light, at which point they release a strong acid.[1] This photogenerated acid then acts as a catalyst for a variety of subsequent chemical transformations, such as cleaving acid-sensitive protecting groups or initiating cationic polymerization.[2]

Among the various classes of PAGs, ionic onium salts, particularly triarylsulfonium salts, have been extensively studied and widely adopted due to their high quantum yields and thermal stability.[3][4] This guide focuses on a specific and fundamental member of this class: This compound (TPS-Br) . We will explore its core properties, the intricate mechanism of photoacid generation, its diverse applications, and the practical methodologies required for its synthesis and use.

Section 1: Core Characteristics of this compound

This compound is an ionic salt consisting of a triphenylsulfonium cation ([C₁₈H₁₅S]⁺) and a bromide anion (Br⁻).[] Its efficacy as a PAG is intrinsically linked to its chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 3353-89-7 | [6] |

| Molecular Formula | C₁₈H₁₅BrS | [][7] |

| Molecular Weight | 343.28 g/mol | [][8] |

| Appearance | White solid | [6][9] |

| Melting Point | 285-293°C | [][10] |

| Solubility | Generally soluble in polar solvents | [6] |

| Purity (Typical) | >98.0% | [] |

Section 2: The Photochemical Mechanism of Acid Generation

The function of TPS-Br as a PAG is initiated by the absorption of ultraviolet (UV) light by the triphenylsulfonium cation. This absorption elevates the molecule to an excited singlet state, triggering the cleavage of a carbon-sulfur (C-S) bond.[6] The decomposition proceeds through two primary, competing pathways: homolytic and heterolytic cleavage.[6][11]

1. Homolytic Cleavage (Homolysis): The C-S bond breaks to form a phenyl radical (Ph•) and a diphenylsulfinyl radical cation (Ph₂S•⁺).[6] This is a dominant pathway.

2. Heterolytic Cleavage (Heterolysis): The C-S bond breaks asymmetrically to yield a phenyl cation (Ph⁺) and a neutral diphenyl sulfide (Ph₂S) molecule.[6]

These highly reactive initial fragments can then undergo "in-cage" recombination to form isomers of phenylthiobiphenyl or diffuse out of the solvent cage ("cage-escape") to react with the surrounding environment.[12][13] Both pathways ultimately lead to the formation of a proton (H⁺).[13] The generated proton then combines with the bromide counter-anion to form hydrobromic acid (HBr), a strong Brønsted acid.[6]

The overall process can be visualized as follows:

Caption: Photochemical mechanism of acid generation from this compound.

Section 3: Applications in Research and Industry

The ability to generate a strong acid upon irradiation makes TPS-Br a valuable tool in several high-technology fields.

Photolithography and Chemically Amplified Resists

The primary application of triphenylsulfonium salts is as PAGs in chemically amplified resists (CARs), which are essential for manufacturing integrated circuits.[6][14] In a typical positive-tone CAR process, the resist is a polymer matrix containing acid-cleavable protecting groups (e.g., tert-butoxycarbonyl, t-BOC).[13]

The workflow is as follows:

-

Coating: A thin film of the CAR, containing the polymer and TPS-Br, is coated onto a substrate (e.g., a silicon wafer).

-

Exposure: The film is exposed to UV light through a photomask. In the exposed regions, TPS-Br generates HBr.

-

Post-Exposure Bake (PEB): The wafer is heated. The photogenerated acid catalyzes the removal of the protecting groups from the polymer backbone. This is the "amplification" step, as a single proton can deprotect multiple sites.[15] This reaction dramatically increases the solubility of the polymer in an alkaline developer.

-

Development: The wafer is washed with a developer solution (e.g., tetramethylammonium hydroxide). The soluble, exposed regions are washed away, leaving the desired pattern.[13]

Caption: A typical workflow for positive-tone photolithography using a TPS-Br PAG.

Cationic Polymerization

The acid generated by TPS-Br can act as an initiator for cationic polymerization, particularly for monomers like epoxides and vinyl ethers.[16] Upon irradiation, the generated HBr protonates a monomer, creating an active cationic species that propagates the polymerization chain. This is a key technology for photocurable coatings, adhesives, and 3D printing inks.[4] The efficiency of polymerization is highly dependent on the counter-anion of the sulfonium salt, as it influences the strength and nucleophilicity of the resulting acid.[12][16]

Drug Development and Delivery

A burgeoning area of research involves using TPS-Br in controlled drug release systems.[6] The core principle is to encapsulate a therapeutic agent within a pH-sensitive polymer matrix. Upon targeted light exposure, TPS-Br generates acid, lowering the local pH and triggering the degradation of the matrix or a change in its conformation, thereby releasing the drug.[][6] This approach offers the potential for highly localized and on-demand drug delivery, minimizing systemic side effects.[]

Section 4: Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment.

Synthesis of this compound

This protocol is based on the widely reported reaction of a phenyl Grignard reagent with diphenylsulfoxide.[6][10][17]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Diphenylsulfoxide

-

Anhydrous diethyl ether, benzene, n-heptane

-

25% aqueous hydrobromic acid (HBr)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Prepare Grignard Reagent: In an oven-dried, three-neck flask under a nitrogen atmosphere, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

Solvent Exchange: Distill the diethyl ether under vacuum. Add anhydrous benzene and n-heptane to the flask.[10]

-

Reaction: Heat the mixture to 80°C. Slowly add a solution of diphenylsulfoxide in benzene over 1 hour.[9][17] Stir the mixture for several hours (e.g., 3-18 hours) at 80°C.[10][17]

-

Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 25% aqueous hydrobromic acid. An exothermic reaction will occur.[10][17]

-

Extraction: Separate the aqueous and organic layers. Extract the organic layer twice with 5% aqueous HBr. Combine all aqueous extracts.[10][17]

-

Product Isolation: Extract the combined aqueous layers three times with dichloromethane.[10][17]

-

Drying and Crystallization: Dry the combined dichloromethane extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[9][10] The resulting crude solid can be crystallized from a dichloromethane/diethyl ether mixture to yield pure this compound as a white solid.[9]

Quantification of Photoacid Generation

A common method to quantify acid generation is to use an indicator dye in a polymer film and monitor the change in its absorption spectrum upon irradiation.

Materials:

-

Polymer matrix (e.g., PMMA)

-

This compound

-

Acid-sensitive indicator dye (e.g., Rhodamine B base)

-

Appropriate solvent (e.g., cyclohexanone)

-

Quartz slides

-

UV light source with controlled intensity (e.g., 254 nm)

-

UV-Vis Spectrophotometer

Procedure:

-

Film Preparation: Prepare a solution of the polymer, TPS-Br, and the indicator dye in the solvent.

-

Spin-Coating: Spin-coat the solution onto a quartz slide to create a thin, uniform film. Bake the film to remove the solvent.

-

Initial Spectrum: Measure the initial UV-Vis absorption spectrum of the film. Note the absorbance of the neutral form of the dye.

-

Irradiation: Expose the film to the UV light source for a defined period. The photogenerated acid will protonate the dye, causing a color change and a corresponding shift in the absorption spectrum.

-

Post-Exposure Spectrum: Measure the absorption spectrum again.

-

Quantification: The concentration of the generated acid can be calculated from the change in absorbance at the peak of the protonated dye using the Beer-Lambert law, provided the molar absorptivity of the protonated dye is known. Repeat for different exposure doses to determine the quantum yield of acid generation.

Section 5: Advantages and Limitations

Choosing a PAG requires careful consideration of its performance characteristics in the context of the specific application.

Advantages of Triphenylsulfonium Salts:

-

High Thermal Stability: Triphenylsulfonium salts are generally more thermally stable than other onium salts like iodonium salts, which is critical for pre-baking steps in photolithography.[18][19]

-

High Quantum Yield: They are efficient at converting photons into acid.[4][20]

-

Tunability: The properties can be tuned. The cation structure controls the absorption wavelength, while the anion controls the strength of the generated acid.[1] For example, anions like hexafluoroantimonate (SbF₆⁻) produce a much stronger acid than bromide.[12][16]

Limitations:

-

Solubility: Sulfonium salts can have limited solubility in some non-polar polymer systems and organic solvents, which can be a formulation challenge.[3][16]

-

Byproduct Formation: The photolysis process generates neutral byproducts like diphenyl sulfide and phenylthiobiphenyl, which can remain in the film and potentially affect material properties.[13]

-

Absorption Wavelength: Unsubstituted triphenylsulfonium salts primarily absorb in the deep UV range (<300 nm) and lack absorption in the visible light spectrum, requiring sensitizers for longer wavelength applications.[2][16]

Conclusion

This compound stands as a foundational photoacid generator, providing a robust and well-understood platform for initiating chemical reactions with light. Its high thermal stability and efficient acid generation have cemented its role in the microelectronics industry. While its intrinsic properties present some limitations, such as limited solubility and deep-UV absorption, the principles of its photochemical mechanism have paved the way for the rational design of more sophisticated PAGs. For researchers in materials science and drug development, understanding the core science and practical application of TPS-Br is essential for harnessing the power of photochemistry to create next-generation technologies.

References

-

Synthesis of this compound - PrepChem.com. (Available at:[Link])

-

Triphenylsulfonium topophotochemistry | Request PDF - ResearchGate. (Available at:[Link])

- Synthesis of triarylsulfonium salts - US4980492A - Google Patents.

-

Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - MDPI. (Available at:[Link])

-

Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC - NIH. (Available at:[Link])

-

The photochemical fragmentation of a triphenylsulfonium salt to give a... - ResearchGate. (Available at:[Link])

-

Mechanisms of acid generation from ionic photoacid generators for extreme ultraviolet and electron beam lithography - RSC Publishing. (Available at:[Link])

-

Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators - ACS Publications. (Available at:[Link])

-

Synthesis and characterization of photobase generators for pitch division photolithography. (Available at:[Link])

-

Structures of photoacid generators of biodegradable partially fluorinated sulfonic acids 38 ± 47. - ResearchGate. (Available at:[Link])

-

A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations - AIP Publishing. (Available at:[Link])

-

Scheme 1. Acid Generation Reaction Mechanism upon UV Light Irradiation... - ResearchGate. (Available at:[Link])

-

The structures of PAGs: Sulfonium salts (Triphenylsulfonium triflate... - ResearchGate. (Available at:[Link])

-

Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability | The Journal of Organic Chemistry - ACS Publications. (Available at:[Link])

-

The photochemistry reaction mechanism for acid generation in triphenylsulfonium (TPS)-based PAGs. - ResearchGate. (Available at:[Link])

-

Thermally robust: triarylsulfonium ionic liquids stable in air for 90 days at 300 °C - RSC Publishing. (Available at:[Link])

-

Novel Mechanism-Based Descriptors for Extreme Ultraviolet-Induced Photoacid Generation: Key Factors Affecting Extreme Ultraviolet Sensitivity - MDPI. (Available at:[Link])

-

Nonionic photoacid generator behavior under high-energy exposure sources. (Available at:[Link])

-

Photoacid generators. Application and current state of development - ResearchGate. (Available at:[Link])

-

Recent Progress in Photo-Acid Generators for Advanced Photopolymer Materials - J-Stage. (Available at:[Link])

-

Triphenylsulfonium Salt Methacrylate Bound Polymer Resist for Electron Beam Lithography | Request PDF - ResearchGate. (Available at:[Link])

- CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents.

-

Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC - NIH. (Available at:[Link])

-

This compound - CAS:3353-89-7 - Sunway Pharm Ltd. (Available at:[Link])

-

This compound | C18H15BrS | CID 11984010 - PubChem - NIH. (Available at:[Link])

-

Photoacid generator formation for the selective enrichment of perfluoroalkyl sulfonates and their direct analysis by MALDI-TOF-MS - RSC Publishing. (Available at:[Link])

-

Synthesis of Triphenylsulfonium Triflate Bound Copolymer for Electron Beam Lithography | Request PDF - ResearchGate. (Available at:[Link])

-

Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - PubMed. (Available at:[Link])

Sources

- 1. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 6. This compound | 3353-89-7 | Benchchem [benchchem.com]

- 7. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 10. This compound | 3353-89-7 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Triphenylsulfonium chloride | 10937-76-5 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of acid generation from ionic photoacid generators for extreme ultraviolet and electron beam lithography - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. prepchem.com [prepchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triphenylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of Triphenylsulfonium Bromide's Reactivity

Triphenylsulfonium salts are a cornerstone of modern photochemistry, serving as highly efficient photoacid generators (PAGs) in a multitude of applications, from microelectronics to 3D printing and cationic photopolymerization. Their ability to generate strong Brønsted acids upon irradiation underpins their utility. However, the thermal stability of these compounds is a critical parameter that dictates their suitability for various applications, particularly those involving elevated processing temperatures. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of a key member of this family: this compound (TPS-Br). As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust understanding of this important chemical entity.

The Significance of Thermal Stability in Application

The thermal stability of a photoacid generator like this compound is not merely an academic curiosity; it is a pivotal characteristic that directly impacts its performance and safe handling. In applications such as photolithography and coatings, thermal processing steps are common. A PAG with insufficient thermal stability may prematurely decompose, leading to a loss of photo-reactivity and the generation of unwanted acidic byproducts. This can compromise the integrity and performance of the final product. Conversely, a high degree of thermal stability ensures that the PAG remains intact until it is intentionally activated by light, providing predictable and reliable performance.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅BrS | [1][2] |

| Molecular Weight | 343.28 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [3] |